2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
2-(Phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a][1,3,5]triazines, have been associated with diverse biological activities and are recognized as promising scaffolds for potential therapeutic agents .
Mode of Action
It is known that the compound has demonstrated antiproliferative activity against human lung cancer (a549) and human breast cancer (mda-mb231) cell lines
Biochemical Pathways
Given its antiproliferative activity, it is likely that the compound affects pathways related to cell growth and division .
Result of Action
The compound has demonstrated more active antiproliferative activity against lung cancer cells than breast cancer cells . This suggests that the compound may induce changes at the molecular and cellular levels that inhibit cell proliferation.
Biochemical Analysis
Biochemical Properties
2-(Phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has been found to exhibit broad inhibitory activity on processes such as proliferation
Cellular Effects
In vitro evaluation of the antiproliferative activity of this compound has been conducted against human lung cancer (A549) and human breast cancer (MDA-MB231) cell lines . The compound was found to be more active against lung cancer cells than breast cancer cells .
Preparation Methods
The synthesis of 2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the S-alkylation of 2-phenyl-4-thioxopyrazolo[1,5-a][1,3,5]triazine-7(6H)-one. This precursor is prepared by the double ring closure of pyrazole and triazine rings upon the treatment of 1-cyanoacetyl-4-benzoylthiosemicarbazide with alkali . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and temperatures around 100°C .
Chemical Reactions Analysis
2-(Phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the phenethylthio group under suitable conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
2-(Phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to its specific structure and biological activity. Similar compounds include:
4-Phenethylthio-2-phenylpyrazolo[1,5-a][1,3,5]triazin-7(6H)-one: This compound also exhibits antiproliferative activity and is used in similar applications.
1,3,5-Triazine derivatives: These compounds have a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Biological Activity
Overview
2-(Phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of triazine derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in oncology. The following sections will detail its biochemical properties, cellular effects, and comparative analysis with similar compounds.
Research indicates that this compound exhibits significant inhibitory activity on cellular proliferation. It has been evaluated for its effects on various cancer cell lines, demonstrating a broad spectrum of activity against human lung cancer (A549) and human breast cancer (MDA-MB231) cells. Table 1 summarizes the key biochemical properties and activities associated with this compound.
Property | Description |
---|---|
Chemical Structure | Heterocyclic compound with triazine scaffold |
CAS Number | 896333-09-8 |
Mechanism of Action | Inhibits cell proliferation |
Target Cell Lines | A549 (lung cancer), MDA-MB231 (breast cancer) |
Inhibitory Activity | Broad-spectrum antiproliferative effects |
Cellular Effects
In vitro studies have demonstrated that this compound significantly inhibits the growth of A549 and MDA-MB231 cell lines. The antiproliferative activity was more pronounced in lung cancer cells compared to breast cancer cells. This differential sensitivity suggests that the compound may interact with specific cellular pathways that are more active in certain types of cancer.
Case Study: Antiproliferative Activity
A study conducted on the antiproliferative effects of this compound revealed:
- Cell Viability Assay : The compound was tested using MTT assays where it showed a dose-dependent decrease in cell viability for both A549 and MDA-MB231 cells.
- IC50 Values : The IC50 value for A549 cells was found to be lower than that for MDA-MB231 cells, indicating higher potency against lung cancer.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other triazine derivatives. For instance:
Compound Name | Activity | Remarks |
---|---|---|
4-Phenethylthio-2-phenylpyrazolo[1,5-a][1,3,5]triazin-7(6H)-one | Antiproliferative | Similar structure; effective against A549 |
1,3,5-Triazine derivatives | Anticancer, antiviral | Broader range of biological activities |
Synthesis and Preparation Methods
The synthesis of this compound typically involves S-alkylation of precursor compounds. The preparation process includes:
- Starting Material : 2-phenyl-4-thioxopyrazolo[1,5-a][1,3,5]triazine-7(6H)-one.
- Reagents : Alkali treatment followed by S-alkylation with phenethyl bromide.
- Characterization Techniques : The synthesized compound is characterized using NMR and mass spectrometry.
Properties
IUPAC Name |
2-(2-phenylethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-15-17-14(16-13-8-4-5-10-18(13)15)20-11-9-12-6-2-1-3-7-12/h1-8,10H,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFYWGJASMBEJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC(=O)N3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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